molecular formula C12H14N2O2S B7546877 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole

2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole

Cat. No. B7546877
M. Wt: 250.32 g/mol
InChI Key: OXRQPXKLPYJJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including its ability to act as an effective inhibitor of certain enzymes and its potential to act as a therapeutic agent for a variety of diseases.

Mechanism of Action

The mechanism of action of 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition may result in a reduction in inflammation and pain, making this compound a potential therapeutic agent for a variety of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole has a range of biochemical and physiological effects. This compound has been found to possess anti-inflammatory, analgesic, and antioxidant properties, making it a potential therapeutic agent for a variety of diseases, including cancer, arthritis, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole is its high degree of purity, which makes it suitable for use in a variety of lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the compound's potential as a therapeutic agent for a range of diseases, including cancer, arthritis, and cardiovascular disease. Additionally, future research could focus on the identification of new biochemical and physiological effects of this compound, as well as its potential applications in other areas of science and technology.

Synthesis Methods

The synthesis of 2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole can be achieved using a variety of methods, including the reaction of cyclopentanone with thiourea followed by the reaction of the resulting product with 2-methylfuran-3-carboxylic acid. This reaction results in the formation of the desired compound with a high degree of purity.

Scientific Research Applications

2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including its ability to act as an effective inhibitor of certain enzymes and its potential to act as a therapeutic agent for a variety of diseases.

properties

IUPAC Name

2-cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8-10(6-7-15-8)11-13-14-12(16-11)17-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRQPXKLPYJJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylsulfanyl-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole

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